Cas no 1250022-31-1 (3-amino-1-(3-chlorophenyl)pyrrolidin-2-one)

3-amino-1-(3-chlorophenyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one
- 2-Pyrrolidinone, 3-amino-1-(3-chlorophenyl)-
-
- インチ: 1S/C10H11ClN2O/c11-7-2-1-3-8(6-7)13-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2
- InChIKey: ADMDDEDHCSXWCJ-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC(Cl)=C2)CCC(N)C1=O
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00989001-1g |
3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one |
1250022-31-1 | 95% | 1g |
¥3808.0 | 2023-04-04 | |
Enamine | EN300-101275-0.25g |
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one |
1250022-31-1 | 95% | 0.25g |
$383.0 | 2023-10-28 | |
Enamine | EN300-101275-5.0g |
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one |
1250022-31-1 | 95% | 5g |
$2235.0 | 2023-06-10 | |
TRC | A605033-50mg |
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one |
1250022-31-1 | 50mg |
$ 185.00 | 2022-06-08 | ||
Enamine | EN300-101275-5g |
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one |
1250022-31-1 | 95% | 5g |
$2235.0 | 2023-10-28 | |
TRC | A605033-10mg |
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one |
1250022-31-1 | 10mg |
$ 50.00 | 2022-06-08 | ||
Aaron | AR019Z42-5g |
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one |
1250022-31-1 | 95% | 5g |
$3099.00 | 2025-02-08 | |
A2B Chem LLC | AV43926-2.5g |
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one |
1250022-31-1 | 95% | 2.5g |
$1624.00 | 2024-04-20 | |
1PlusChem | 1P019YVQ-2.5g |
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one |
1250022-31-1 | 95% | 2.5g |
$1712.00 | 2025-03-04 | |
A2B Chem LLC | AV43926-5g |
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one |
1250022-31-1 | 95% | 5g |
$2388.00 | 2024-04-20 |
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one 関連文献
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
3-amino-1-(3-chlorophenyl)pyrrolidin-2-oneに関する追加情報
3-Amino-1-(3-Chlorophenyl)Pyrrolidin-2-One: A Comprehensive Overview
3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one, also known by its CAS number 1250022-31-1, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidinones, which are five-membered lactams with a nitrogen atom in the ring. The presence of the amino group at position 3 and the chlorophenyl substituent at position 1 makes this compound unique and valuable for various applications.
The structure of 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one consists of a pyrrolidinone ring with an amino group (-NH₂) attached to carbon 3 and a chlorophenyl group (-C₆H₄Cl) attached to carbon 1. The pyrrolidinone ring is a five-membered ring containing one oxygen atom in the lactam form, which contributes to its stability and reactivity. The chlorophenyl substituent introduces electronic effects that can influence the compound's properties, such as solubility, reactivity, and bioavailability.
Recent studies have highlighted the potential of pyrrolidinone derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The amino group in 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one can act as a hydrogen bond donor, which is a critical feature for molecular interactions in biological systems. This makes the compound a promising candidate for further research in medicinal chemistry.
In terms of synthesis, 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one can be prepared through various methods, including cyclization reactions of amino acids or related compounds. One common approach involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the pyrrolidinone ring. The introduction of the chlorophenyl group can be achieved through nucleophilic aromatic substitution or other coupling reactions, depending on the specific conditions and reagents used.
The biological activity of 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one has been explored in several recent studies. For instance, researchers have investigated its potential as an inhibitor of certain enzymes or receptors involved in disease pathways. The compound's ability to modulate cellular signaling pathways makes it a valuable tool in understanding disease mechanisms and developing new therapeutic strategies.
In addition to its pharmacological applications, 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one has also been studied for its role in materials science and catalysis. The pyrrolidinone ring's structural rigidity and functional groups make it suitable for use as a ligand or catalyst in various chemical reactions. Recent advancements in asymmetric catalysis have further highlighted the potential of this compound in enantioselective synthesis.
The synthesis and characterization of 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one have been optimized using modern analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the compound's molecular structure, purity, and stereochemistry, ensuring its reliability for further studies.
In conclusion, 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one, with its unique chemical structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its potential applications in drug discovery, materials science, and catalysis make it a valuable compound for both academic and industrial settings.
1250022-31-1 (3-amino-1-(3-chlorophenyl)pyrrolidin-2-one) 関連製品
- 10414-81-0(2'-Amino-2'-deoxyadenosine)
- 1249063-13-5(2-amino-2-(dimethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol)
- 299164-09-3(3-(4-Bromo-2-methylphenyl)-β-alanine)
- 1206990-41-1(N-3-(1H-pyrazol-3-yl)phenyl-2H-1,3-benzodioxole-5-carboxamide)
- 2248368-47-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butyl-1,3-thiazole-4-carboxylate)
- 102878-92-2(3-hydrazinyl-1-methylpiperidine)
- 6595-45-5(1-(1H-1,2,3-Triazol-4-yl)ethanone)
- 37409-97-5(2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-one)
- 1999904-79-8(3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 83651-90-5(CGRP (rat))




